molecular formula C20H17ClN2O2 B2416109 N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946302-21-2

N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2416109
CAS RN: 946302-21-2
M. Wt: 352.82
InChI Key: LYJDCXKWYWAGHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide”, a similar compound was synthesized by the reaction of 4-chloro-phenylamine with 2-chloro-benzaldehyde in ethanol under reflux .

Scientific Research Applications

Synthesis and Structural Relationship

Researchers have explored the synthesis and structure-activity relationships (SAR) of related compounds, aiming to identify potent and selective human CB1 inverse agonists. For example, studies on 5,6-diarylpyridines have yielded compounds with significant hCB1 inverse agonist activity, demonstrating the utility of these compounds in exploring receptor interactions (Meurer et al., 2005).

Chiral Auxiliaries in Asymmetric Synthesis

Halo-substituted derivatives have been utilized as chiral auxiliaries for the asymmetric synthesis of α-amino acids, showcasing the importance of these compounds in enhancing enantiomeric purity in synthetic chemistry (Belokon’ et al., 2002).

Polymorphism and Catalytic Activity

Investigations into polymorphism of pyridine-2,6-dicarboxamide derivatives have shed light on the influence of molecular structure on crystal forms. Such studies are crucial for understanding how polymorphism can affect the physical properties and stability of chemical compounds (Özdemir et al., 2012).

Fluorescence Quenching Studies

The fluorescence quenching of carboxamides has been studied to understand the interactions between these compounds and quenchers like aniline and carbon tetrachloride. These studies contribute to our knowledge of photophysical properties and potential applications in sensing or molecular recognition (Patil et al., 2013).

Enantioselective Synthesis

Research has also focused on enantioselective synthesis strategies, leveraging the structural features of related compounds to achieve high stereochemical control in the production of complex molecules. Such approaches are fundamental in the development of drugs and other substances with specific chiral properties (Calvez et al., 1998).

properties

IUPAC Name

N-(2-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-7-2-3-8-15(14)13-23-12-6-9-16(20(23)25)19(24)22-18-11-5-4-10-17(18)21/h2-12H,13H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJDCXKWYWAGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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